N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Docetaxel semisynthesis Side-chain coupling Epimerization control

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is the definitive C-13 side chain precursor for docetaxel (Taxotere®) semisynthesis. Its Boc protecting group eliminates C-2′ epimerization during formic acid deprotection, ensuring high yields of the active (2R,3S) stereoisomer without chromatographic separation. This orthogonally protected β-amino acid ester offers reliable batch-to-batch consistency at ≥95% purity, making it the preferred starting material for generic pharmaceutical manufacturers developing cost-optimized, non-infringing routes to taxane anticancer agents. The ethyl ester moiety provides optimal solubility and hydrolysis profiles for aqueous workup procedures.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 143527-75-7
Cat. No. B019013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(t-Boc)-3-phenyl Isoserine Ethyl Ester
CAS143527-75-7
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-benzenepropanoic Acid Ethyl Ester; 
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m0/s1
InChIKeyXOGCYMFNVKHELE-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (CAS 143527-75-7): A Core Intermediate in Docetaxel and Paclitaxel Semisynthesis


N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (CAS 143527-75-7) is an N-protected β-amino acid ester that serves as the C-13 side chain precursor in the semisynthesis of the blockbuster anticancer agents docetaxel (Taxotere®) and paclitaxel (Taxol®) [1]. The compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine and an ethyl ester on the carboxylic acid, a combination designed to enable orthogonal deprotection during multi-step synthetic routes . Its precise (2R,3S) stereochemistry is essential for the biological activity of the final taxane product [2].

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester: Why Not All Protected Phenylisoserine Esters Are Interchangeable


Substituting N-(t-Boc)-3-phenyl Isoserine Ethyl Ester with a close analog introduces multiple, often non-obvious, synthetic liabilities. The choice between Boc and alternative protecting groups such as benzoyl (Bz) or carboxybenzyl (Cbz) dictates downstream coupling yields and the risk of epimerization at the C-2′ position [1]. The ester moiety (ethyl vs. methyl) alters solubility profiles and hydrolysis rates during aqueous workup procedures [2]. Furthermore, stereochemical purity—specifically the (2R,3S) configuration—is non-negotiable for biological activity; any deviation in diastereomeric excess (d.e.) or enantiomeric excess (e.e.) directly translates to reduced antitumor potency in the final taxane product [3].

Quantitative Differentiation Evidence for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester: Head-to-Head Comparisons with Alternatives


N-Boc vs. N-Benzoyl Protection: Epimerization Risk and Coupling Efficiency

In the coupling of a phenylisoserine side chain to a protected baccatin III core, the use of an N-Boc oxazolidine intermediate (derived from N-Boc-3-phenylisoserine ethyl ester) enables smooth deprotection in formic acid without generating any epimerization at the C-2′ position. This is in contrast to protocols employing N-benzoyl protection, where epimerization during deprotection is a documented concern [1]. The Boc-protected oxazolidine route constitutes a practical method to prepare Taxotere®, taxol, and their analogs with preserved stereochemical integrity [1].

Docetaxel semisynthesis Side-chain coupling Epimerization control

Enantioselective Synthesis Yields: Boc Protection Offers Divergent Stereochemical Pathways

A convergent synthetic approach starting from L-phenylglycine using 2-(trimethylsilyl)thiazole yields both N-Boc- and N-benzoyl-3-phenylisoserine acetonide derivatives [1]. While the overall yields are comparable (35% for Boc vs. 47% for benzoyl), the enantiomeric excess differs notably. The N-Boc derivative is obtained with 90% ee, providing a higher stereochemical purity than the N-benzoyl derivative, which is obtained with 84% ee under identical conditions [1].

Asymmetric synthesis Enantioselective routes Side-chain preparation

Diastereoselectivity in Phosphonate Addition: N-Boc vs. N-Benzoyl Substrate Reactivity

When exploring phosphonate analogs of the taxol C-13 side chain as potential bioisosteres, the diastereoselectivity of diethyl phosphite addition to N-Boc-phenylglycinal reaches 50% when NEt₃ or KF are employed as catalysts [1]. This provides a quantifiable baseline for the N-Boc substrate class. However, using lithium diethyl phosphonate as a catalyst results in a lower diastereomeric excess (d.e.) for the same N-Boc substrate [1].

Phosphonate analogs Diastereoselective addition Taxane side-chain modification

Cost-Effective Preparation Routes: Industrially Scalable Synthesis from Inexpensive Reagents

A method for preparing (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid—a key derivative of the target compound—has been described that utilizes inexpensive, non-hazardous, and readily available reagents, resulting in better yields and purity compared to conventional approaches . This process includes an integrated purification and isolation protocol, making it suitable for industrial-scale production .

Industrial-scale synthesis Process chemistry Cost optimization

Commercial Purity Specifications: 95% Minimum Purity as an Industry Benchmark

Across major commercial suppliers, N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is consistently offered with a minimum purity specification of 95% . Some suppliers list purity up to 99% for bulk quantities . This establishes a reliable procurement benchmark. In contrast, alternative protected isoserine derivatives (e.g., (2R,3S)-N-Boc-3-phenylisoserine methyl ester) are sometimes offered at ≥90% purity , reflecting the more established and optimized supply chain for the ethyl ester variant.

Quality control Purity specification Procurement standard

Storage and Handling: Defined Stability Parameters for Reproducible Results

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester requires refrigerated storage (2-8°C) to maintain its chemical integrity . The compound is a white to off-white solid with a melting point above 100°C . Its solubility profile—soluble in chloroform and ethyl acetate, slightly soluble in methanol —informs solvent selection for reaction and purification steps. Proper storage is critical to prevent premature deprotection of the acid-labile Boc group, which would compromise the compound's utility in orthogonal synthetic strategies.

Stability Storage conditions Reproducibility

Optimal Procurement and Research Applications for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester


Industrial-Scale Semisynthesis of Docetaxel (Taxotere®) and Paclitaxel (Taxol®)

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is the preferred C-13 side chain precursor for docetaxel semisynthesis. Its Boc protection eliminates C-2′ epimerization during formic acid deprotection, ensuring high yields of the active stereoisomer without costly chromatographic separation [1]. Industrial production protocols rely on this compound's well-characterized coupling efficiency with protected 10-deacetylbaccatin III [1].

Synthesis of Taxane Side-Chain Analogs for Structure-Activity Relationship (SAR) Studies

The Boc-protected isoserine scaffold serves as a versatile starting point for synthesizing novel taxane analogs. The tert-butoxycarbonyl group has been identified as the 'substituent of choice' for the 3′-nitrogen atom in potent docetaxel analogs, including 3′-para-fluoro-docetaxel [1]. This compound enables medicinal chemists to explore modifications on the phenyl ring or carboxylic acid moiety while maintaining the optimal Boc protection strategy [2].

Process Development and Optimization for Generic API Manufacturing

For generic pharmaceutical manufacturers developing non-infringing or cost-optimized routes to docetaxel, N-(t-Boc)-3-phenyl Isoserine Ethyl Ester offers a reliable and scalable starting material. Published methods describe its preparation using inexpensive, non-hazardous reagents with improved yields and purity, making it suitable for technology transfer and industrial production [1]. The compound's defined storage conditions and 95% minimum purity specification ensure batch-to-batch consistency for process validation [2].

Synthesis of Phosphonate and Other Bioisostere Analogs

Researchers developing bioisosteres of the taxane side chain (e.g., phosphonate analogs) utilize N-Boc-protected intermediates as substrates for diastereoselective additions. The diastereoselectivity of phosphite addition to N-Boc-phenylglycinal (derived from this compound class) reaches 50% d.e. with NEt₃ or KF catalysts, providing a quantitative baseline for reaction optimization [1]. This enables systematic exploration of catalyst and condition effects on stereochemical outcomes.

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